

Physicochemical Properties & Characterization of 5,7-Dimethyl-4-hydroxyquinoline

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Compound of Interest

Compound Name: 5,7-Dimethyl-4-hydroxyquinoline

CAS No.: 203626-56-6

Cat. No.: B1341344

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Executive Summary

5,7-Dimethyl-4-hydroxyquinoline (CAS: 203626-56-6) is a substituted quinoline scaffold frequently utilized as a pharmacophore in the development of antimicrobial, antimalarial, and kinase-inhibiting agents. Its utility stems from the electron-rich nature of the dimethyl-substituted benzene ring and the versatile reactivity of the 4-hydroxy/4-oxo moiety.

Researchers must recognize that this compound does not behave as a simple phenol. It exists in a tautomeric equilibrium heavily favoring the 4-quinolone (keto) form in the solid state and in polar solvents. This guide addresses the implications of this tautomerism on solubility, purification, and spectroscopic analysis.

Molecular Identity & Structural Analysis[3]

Nomenclature and Identification

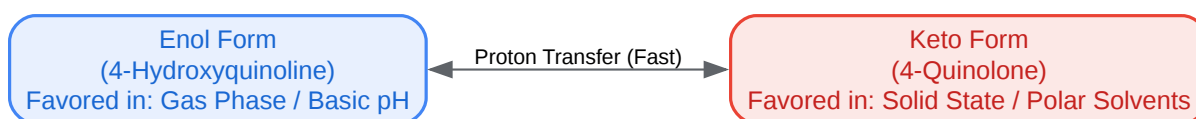
- IUPAC Name: 5,7-Dimethylquinolin-4-ol (or 5,7-Dimethyl-1H-quinolin-4-one)

- CAS Number: 203626-56-6
- Molecular Formula: C₁₁H₁₁NO
- Molecular Weight: 173.21 g/mol [1]
- SMILES: CC1=CC(C)=C2C(O)=CC=NC2=C1[2]

Tautomeric Equilibrium (Critical)

The term "4-hydroxyquinoline" is a historical misnomer for most applications. In solution, the proton resides predominantly on the nitrogen atom (NH), creating a vinylogous amide (4-quinolone). This dictates the compound's high melting point and poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimerization).

Diagram 1: Tautomeric Equilibrium The following diagram illustrates the proton transfer between the enol (hydroxy) and keto (quinolone) forms.



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Caption: The equilibrium heavily favors the Keto form (Right) in physiological conditions and solid state, significantly affecting solubility and binding affinity.

Physicochemical Profile

Solid-State Properties

- Appearance: Off-white to light yellow crystalline powder.
- Melting Point: Typically >230 °C (decomposition often observed near melt).
 - Note: The high melting point relative to similar molecular weight compounds is due to the strong crystal lattice energy formed by intermolecular N-H...O=C hydrogen bonds of the quinolone form.

- Hygroscopicity: Low, but long-term storage should be in a desiccator to prevent hydrate formation.

Solution Properties

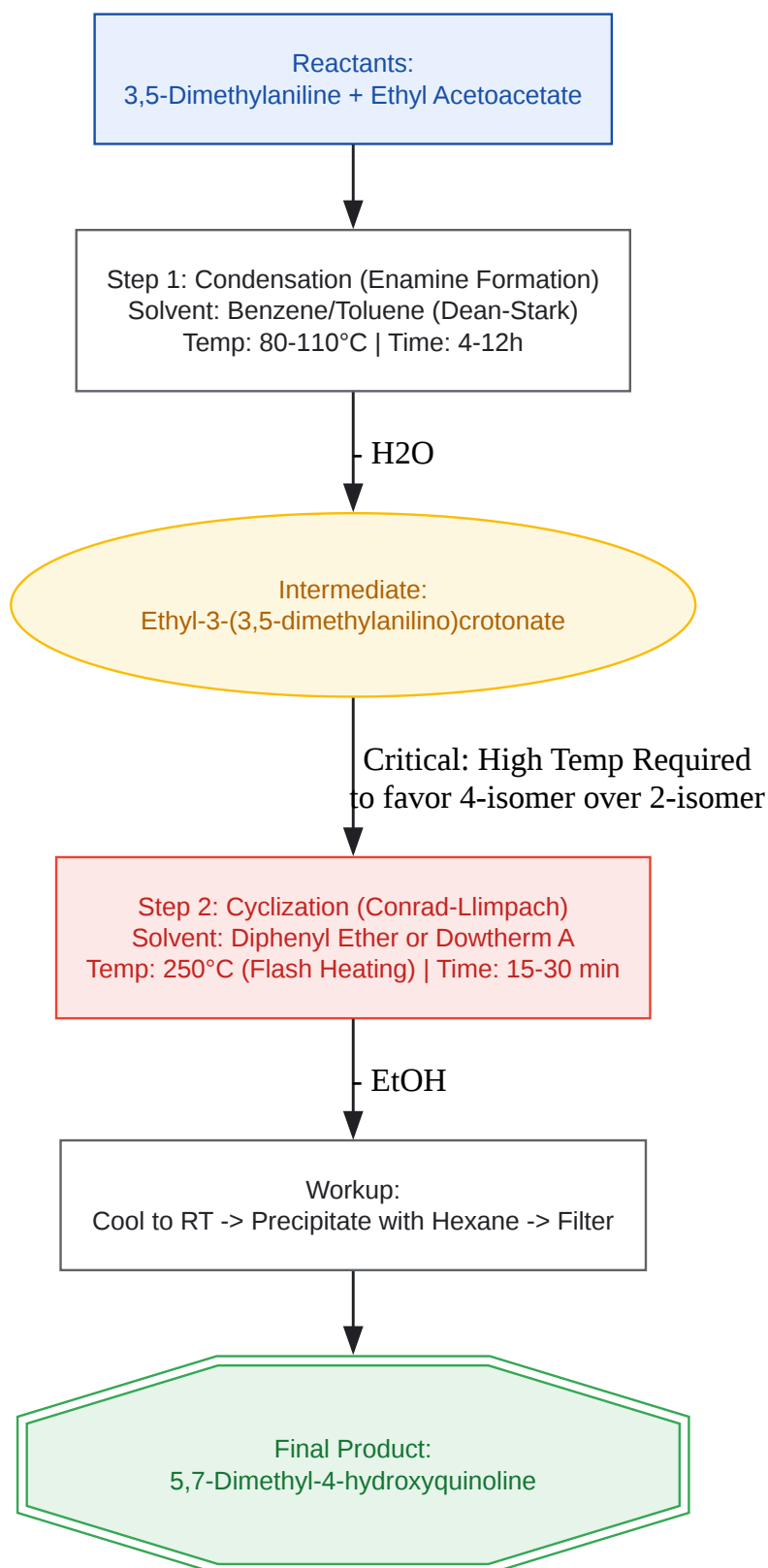
- Solubility:
 - Water: Insoluble (< 0.1 mg/mL) at neutral pH.
 - DMSO: Soluble (> 20 mg/mL).
 - Ethanol: Sparingly soluble (increases with heat).
 - Acid/Base: Soluble in dilute HCl (protonation of N) and dilute NaOH (deprotonation of OH/NH).
- pKa Values (Predicted):
 - pKa₁ (N-H⁺): ~2.5 (The N1 nitrogen is weakly basic; protonation occurs here).
 - pKa₂ (OH/NH): ~11.5 (The amide-like proton is weakly acidic).
 - Implication: The compound is neutral at physiological pH (7.4), contributing to its membrane permeability (logP ~2.5).

Synthesis Protocol: The Conrad-Limpach Method

For researchers requiring high-purity material, the Conrad-Limpach synthesis is the gold standard. This method avoids the regioselectivity issues of other pathways by using the symmetric 3,5-dimethylaniline.

Reaction Scheme

Diagram 2: Synthesis Workflow



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Caption: The synthesis requires a high-temperature cyclization step (>250°C) to thermodynamically favor the 4-hydroxyquinoline over the kinetic 2-hydroxy isomer.

Detailed Protocol

- Enamine Formation (Step 1):
 - Combine equimolar amounts of 3,5-dimethylaniline and ethyl acetoacetate in toluene.
 - Add a catalytic amount of acetic acid or p-TsOH.
 - Reflux with a Dean-Stark trap to remove water. Completion is indicated by the cessation of water collection.
 - Evaporate solvent to obtain the oily enamine intermediate.
- Thermal Cyclization (Step 2 - Critical):
 - Pre-heat a high-boiling solvent (Diphenyl ether or Dowtherm A) to 250 °C.
 - Add the enamine intermediate dropwise to the boiling solvent.
 - Why: Rapid addition to high heat favors the kinetic formation of the 4-quinolone. Slow heating from room temperature can lead to side products (amides).
 - Maintain temperature for 15-20 minutes. Ethanol is evolved as a vapor.
- Purification:
 - Cool the reaction mixture to room temperature. The product often precipitates.
 - Dilute with a non-polar solvent (Hexane or Petroleum Ether) to maximize precipitation.
 - Filter the solid and wash with acetone/hexane to remove residual diphenyl ether.
 - Recrystallization: Use Ethanol or DMF/Water mixtures.

Analytical Characterization

HPLC Method (Purity Check)

Due to the polar nature of the quinolone core, standard C18 methods require modification to prevent peak tailing.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 3.5).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).
- Retention: The compound will elute earlier than its non-hydroxy counterparts due to the polar H-bond donor/acceptor groups.

NMR Interpretation (DMSO-d₆)

- ¹H NMR:
 - δ 11.0 - 12.0 ppm (1H, broad s): NH proton (diagnostic of quinolone form).
 - δ 7.8 - 8.0 ppm (1H, s): H-2 (proton adjacent to Nitrogen).
 - δ 6.0 - 6.2 ppm (1H, s): H-3 (proton on the quinolone ring).
 - δ 2.3 - 2.5 ppm (6H, s): Two methyl groups on the benzene ring.[3]
- Note: If D₂O is added, the broad singlet at >11 ppm will disappear (deuterium exchange).

References

- Synthesis & Reactivity of 4-Hydroxyquinolines
 - Source: Reitsema, R. H. "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 1948.
 - Relevance: Foundational text on the Conrad-Llímpach mechanism and tautomerism.

- Tautomerism in Quinolones
 - Source: "Tautomerism of 4-Hydroxyquinoline Derivatives." Journal of the Chemical Society, Perkin Transactions 2.
 - Relevance: Establishes the dominance of the keto-form in solid/solution phases.
- Experimental Properties (Analogous Compounds)
 - Source: PubChem Compound Summary for 4-Hydroxyquinoline.
 - Relevance: Provides baseline pKa and solubility d
- Conrad-Limpach Reaction Protocol
 - Source: "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Journal of Heterocyclic Chemistry.
 - Relevance: Optimizes the high-temperature cycliz

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Sources

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- [2. 53164-33-3|Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate|BLD Pharm \[bldpharm.com\]](#)
- [3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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